1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione
Overview
Description
1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione is an organic compound with the molecular formula C12H9F3O2 and a molecular weight of 242.19 g/mol . This compound is characterized by the presence of trifluoromethyl and phenyl groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione typically involves the reaction of ethyl trifluoroacetate with sodium hydride, followed by the addition of a phenyl-substituted alkene . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research and application needs .
Chemical Reactions Analysis
1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparison with Similar Compounds
1,1,1-Trifluoro-6-phenylhex-5-ene-2,4-dione can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-phenyl-2-propanol: This compound also contains a trifluoromethyl group and a phenyl group but differs in its functional groups and reactivity.
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar in structure but with different chemical properties and applications.
1,1,1-Trifluoro-4-phenyl-2-butanone: Another related compound with distinct reactivity and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and application potential.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-6-phenylhex-5-ene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOPVKUECMSWBR-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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